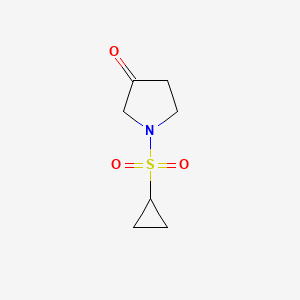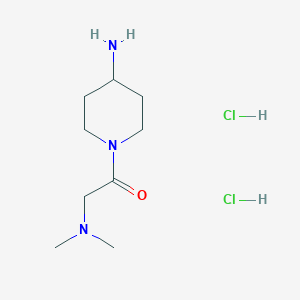![molecular formula C4H2Br2F3N3 B1485916 3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole CAS No. 1855668-60-8](/img/structure/B1485916.png)
3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 3,5-Dibromo-1,2,4-triazole with 2-Chloromethylthiirane . This reaction leads to the formation of new bonds and introduces the trifluoroethyl group .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole is crucial for understanding its properties and reactivity. The presence of bromine atoms and the trifluoroethyl group influences its behavior in chemical reactions. The x-ray crystal structure provides detailed information about its arrangement in the solid state .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including substitution, addition, and cyclization. For example, it may undergo nucleophilic substitution reactions with other nucleophiles or react with electrophiles to form new derivatives. Investigating its reactivity with different functional groups is essential for understanding its versatility .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Dibromo-Triazoles and Their Amination
Dibromo-triazoles, such as 3,5-Dibromo-4H-1,2,4-triazole, are synthesized using bromine or N-bromosuccinimide from 1H-1,2,4-triazole. These compounds serve as important functional materials due to their potential in medicinal chemistry, bio-conjugation, and materials chemistry. Amino derivatives of dibromo-triazoles are prepared through reactions with hydroxylamine-O-sulphonic acid, showcasing their versatility in forming various isomers and their significance in synthetic chemistry (H.-X. Yu et al., 2014).
Crystal Structures of Dibromo-Triazoles
The structural characterization of dibromo-triazoles and their amination products contributes to the understanding of their chemical properties. Single-crystal X-ray diffraction studies help in determining the cell parameters and crystal structures, facilitating the exploration of their applications in medicine, pesticides, and energetic materials (Zi Wang et al., 2020).
Applications in Material Science
Versatile Synthesis of Fluorinated Triazoles
The development of methodologies for synthesizing fluorinated triazoles, including 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, underscores their importance in material science. These compounds are prepared through reactions involving dibromo-triazoles and cesium fluoride, followed by nucleophilic substitutions, highlighting their potential in creating materials with unique properties (A. Zumbrunn, 1998).
Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles
The azide–alkyne cycloaddition reaction, catalyzed by a ruthenium complex, demonstrates an efficient approach to synthesize fluorinated 1,4,5-substituted 1,2,3-triazoles. This process is significant for its regioselective production of triazoles with potential applications in pharmaceuticals and agrochemicals (Qian Shen et al., 2015).
Biological and Pharmaceutical Research
Antimicrobial Agents
Novel triazole and triazolothiadiazine derivatives have been synthesized and evaluated as antimicrobial agents. These compounds demonstrate significant activity against a range of bacterial and fungal pathogens, indicating their potential in developing new antimicrobial therapies (Zafer Asim Kaplancikli et al., 2008).
Propriétés
IUPAC Name |
3,5-dibromo-1-(2,2,2-trifluoroethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F3N3/c5-2-10-3(6)12(11-2)1-4(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZIJIGSBUULJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N1C(=NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485834.png)


![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1485838.png)
![1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485839.png)
![[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1485843.png)
![2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485844.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane](/img/structure/B1485846.png)
![2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1485847.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)
![12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B1485851.png)

amine](/img/structure/B1485854.png)
![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)
